Lyso-PAF C-18

Beschreibung

Eigenschaften

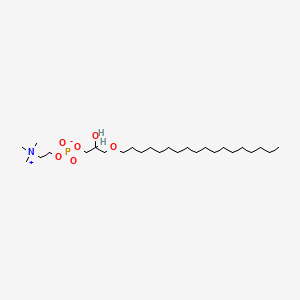

IUPAC Name |

(2-hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBJVQHMEXMFDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955785 |

Source

|

| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72490-82-5, 34240-68-1 |

Source

|

| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Role of Lyso-PAF C-18: From Precursor to Signaling Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lyso-platelet-activating factor C-18 (Lyso-PAF C-18), traditionally viewed as a mere inactive precursor and metabolite in the biosynthesis of the potent inflammatory mediator Platelet-Activating Factor (PAF), is emerging as a bioactive lipid with distinct and significant biological roles. This technical guide delves into the multifaceted nature of this compound, exploring its involvement in pivotal signaling pathways that govern cell proliferation, inflammation, and apoptosis. Contrary to its long-held reputation, recent evidence demonstrates that this compound actively participates in intracellular signaling, notably in the RAF1-MEK-ERK cascade, and exhibits opposing effects to PAF in inflammatory cell activation through the cAMP-PKA pathway. This guide provides a comprehensive overview of its metabolic pathways, signaling functions, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction

This compound, or 1-O-octadecyl-sn-glycero-3-phosphocholine, is a lysophospholipid that plays a crucial role in the "remodeling pathway" of PAF biosynthesis. It is formed from membrane phospholipids (B1166683) by the action of phospholipase A2 or through the hydrolysis of PAF by PAF acetylhydrolase (PAF-AH). While its role as a substrate for the synthesis of PAF is well-established, the intrinsic biological activities of this compound have been a subject of evolving research. This document synthesizes current knowledge on the biological significance of this compound, with a focus on its signaling functions and the methodologies to study them.

Metabolic Pathways of this compound

This compound is a central intermediate in the metabolism of ether-linked phospholipids. Its formation and consumption are tightly regulated by a series of enzymatic reactions.

Formation:

-

Action of PAF-AH on PAF C-18: The primary route for this compound generation is the deacetylation of PAF C-18 by PAF acetylhydrolase.[1]

-

Action of CoA-Independent Transacylase: this compound can also be formed from 1-O-octadecyl-2-acyl-glycerophosphocholine by the action of a CoA-independent transacylase.[1]

Consumption:

-

Formation of PAF C-18: In the remodeling pathway, this compound is acetylated by acetyl-CoA:lyso-PAF acetyltransferase to form PAF C-18.

-

Acylation with Arachidonic Acid: A CoA-independent transacylase can selectively acylate this compound with arachidonic acid.[1]

Biological Significance and Signaling Pathways

Recent studies have unveiled that this compound is not biologically inert but possesses distinct signaling capabilities, often contrasting with those of PAF.

The RAF1-MEK-ERK Signaling Pathway

In certain cellular contexts, particularly in cancer cells with NRAS mutations, intracellular this compound has been shown to be a critical component of the RAS-RAF1 signaling axis.[2][3]

-

Activation of PAK2: Intracellular Lyso-PAF promotes the activation of p21-activated kinase 2 (PAK2) by binding to its catalytic domain. This interaction is thought to alter ATP kinetics, leading to enhanced PAK2 activity.

-

Phosphorylation of RAF1: Activated PAK2, in turn, contributes to the phosphorylation of RAF1 at serine 338 (S338), a key step in its activation.

-

Downstream Signaling: The activation of RAF1 subsequently leads to the phosphorylation and activation of MEK and ERK, promoting cell proliferation. This signaling cascade appears to be particularly important in melanoma cells expressing mutant NRAS, where the PLA2G7-Lyso-PAF-PAK2 axis is crucial for RAF1 activation.

The Adenylyl Cyclase-cAMP-PKA Pathway

In contrast to its role in promoting proliferation in some cancer cells, this compound exhibits anti-inflammatory effects in immune cells like neutrophils and platelets. These effects are mediated through the cAMP-PKA pathway and are independent of the PAF receptor.

-

Inhibition of Neutrophil Activation: Lyso-PAF dose-dependently inhibits neutrophil NADPH oxidase activation and subsequent superoxide (B77818) production, a key function in the inflammatory response. This inhibitory effect is achieved through the elevation of intracellular cyclic AMP (cAMP) levels.

-

Inhibition of Platelet Aggregation: Lyso-PAF also increases intracellular cAMP levels in platelets, leading to the inhibition of thrombin-induced platelet aggregation. This effect can be reversed by inhibiting Protein Kinase A (PKA).

Quantitative Data

The following tables summarize key quantitative data from studies investigating the biological effects of this compound.

| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |

| Superoxide Production | Human Neutrophils | Lyso-PAF (16:0 and 18:0) | 1 µM | 57% reduction in fMLF-induced superoxide production | |

| Intracellular cAMP | Human Neutrophils | Lyso-PAF | 10 nM - 1 µM | Dose-dependent increase | |

| Intracellular cAMP | Human Platelets | Lyso-PAF | Not specified | Significant increase | |

| Platelet Aggregation | Human Platelets | Lyso-PAF | 10 nM - 1 µM | Inhibition of thrombin-induced aggregation | |

| Intracellular Lyso-PAF | HMCB (Melanoma) Cells | PLA2G7 knockdown | - | Reduced from 30µM to 4µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular cAMP Levels

Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of cAMP in cell lysates.

Materials:

-

cAMP ELISA Kit (e.g., from Abcam or Cell Biolabs)

-

Cell Lysis Buffer (provided with the kit or prepared separately)

-

Microplate reader capable of reading absorbance at 450 nm

-

Cultured neutrophils or platelets

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Cell Treatment:

-

Culture neutrophils or platelets to the desired density.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a specified time (e.g., 5 minutes) to prevent cAMP degradation.

-

Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for the desired time (e.g., 5 minutes).

-

-

Cell Lysis:

-

Aspirate the medium from the cells.

-

Add an appropriate volume of Cell Lysis Buffer to each well.

-

Incubate on ice for a specified time to ensure complete lysis.

-

-

ELISA Assay:

-

Follow the specific instructions provided with the commercial cAMP ELISA kit. This typically involves:

-

Adding standards and cell lysates to the wells of an antibody-coated microplate.

-

Adding a fixed amount of HRP-conjugated cAMP.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known cAMP standards.

-

Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values on the standard curve.

-

In Vitro PAK2 Kinase Assay

Principle: This assay measures the activity of PAK2 kinase by quantifying the phosphorylation of a specific substrate, such as RAF1.

Materials:

-

Purified recombinant PAK2

-

Purified recombinant RAF1 (as substrate)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with phospho-specific antibodies)

-

This compound

-

SDS-PAGE gels and Western blotting reagents

-

Phospho-RAF1 (Ser338) antibody

Procedure:

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the Kinase Assay Buffer, purified recombinant PAK2, and purified recombinant RAF1.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection of Phosphorylation:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a phospho-specific antibody against RAF1 (Ser338).

-

Detect the signal using a suitable secondary antibody and chemiluminescence or fluorescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated RAF1 to determine the effect of this compound on PAK2 kinase activity.

-

CoA-Independent Transacylase Activity Assay

Principle: This assay measures the transfer of a fatty acid from a donor phospholipid to this compound in the absence of coenzyme A.

Materials:

-

Cell membrane fractions (e.g., from human neutrophils)

-

Radiolabeled donor phospholipid (e.g., 1-O-[³H]alkyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine)

-

This compound

-

Reaction buffer (e.g., Tris-HCl buffer)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing the cell membrane fraction, radiolabeled donor phospholipid, and this compound in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time.

-

-

Lipid Extraction:

-

Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

-

-

TLC Separation:

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using a solvent system that separates the different lipid species (e.g., chloroform:methanol:acetic acid:water).

-

-

Detection and Quantification:

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the spots corresponding to the acylated product from the TLC plate.

-

Quantify the radioactivity in the scraped spots using a scintillation counter to determine the transacylase activity.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways of this compound.

Experimental Workflow

Caption: Key experimental workflows.

Conclusion

The biological significance of this compound extends far beyond its role as a simple metabolic intermediate. It is a bioactive lipid with potent and diverse signaling functions that can either promote cell proliferation or exert anti-inflammatory effects depending on the cellular context. Its ability to modulate the RAF1-MEK-ERK and cAMP-PKA pathways highlights its potential as a therapeutic target in cancer and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate biology of this compound and unlock its full therapeutic potential. Further research is warranted to fully elucidate the receptors and downstream effectors of this compound and to understand its physiological and pathological roles in greater detail.

References

The Dichotomous Role of Lyso-PAF C-18 in Cellular Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-octadecyl-sn-glycero-3-phosphocholine, commonly known as Lyso-Platelet-Activating Factor C-18 (Lyso-PAF C-18), has long been considered an inactive precursor and metabolite in the biosynthesis and degradation of the potent inflammatory lipid mediator, Platelet-Activating Factor (PAF). However, emerging evidence challenges this dogma, revealing that this compound is a bioactive lipid in its own right, capable of modulating distinct cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular signaling, with a focus on two key, and seemingly opposing, pathways: the intracellular activation of the RAS-RAF1 cascade and the inhibition of neutrophil activation via a cyclic AMP-dependent mechanism. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the signaling networks involved.

Introduction to this compound

This compound is a lysophospholipid structurally similar to PAF, differing by the absence of an acetyl group at the sn-2 position of the glycerol (B35011) backbone, which instead contains a hydroxyl group. It is formed from PAF C-18 through the action of PAF acetylhydrolase (PAF-AH) and serves as a substrate for the synthesis of PAF C-18 via the remodeling pathway.[1] While traditionally viewed as biologically inert, recent studies have unveiled its capacity to act as an intracellular signaling molecule, particularly in the context of cancer cell proliferation and inflammatory responses.[1][2]

Cellular Signaling Pathways Modulated by this compound

This compound has been demonstrated to influence at least two distinct signaling cascades, exhibiting both pro-proliferative and anti-inflammatory effects depending on the cellular context.

Intracellular Activation of the RAS-RAF1 Pathway in Cancer Cells

In certain cancer cells, particularly those with NRAS mutations, intracellular this compound has been identified as a key signaling molecule that contributes to the activation of the RAF1-MEK-ERK (MAPK) pathway, a critical cascade for cell proliferation and survival.[2] This signaling is independent of the canonical PAF receptor.

The proposed mechanism involves the following key steps:

-

PLA2G7-mediated production: Intracellular phospholipase A2, group VII (PLA2G7) hydrolyzes PAF to produce Lyso-PAF.[2]

-

Direct binding to PAK2: Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2). This interaction is enhanced by the autophosphorylation of PAK2.

-

PAK2 activation: The binding of Lyso-PAF to PAK2 alters its ATP kinetics, leading to enhanced auto- and trans-kinase activities.

-

RAF1 phosphorylation: Activated PAK2, along with PAK1, phosphorylates RAF1 at Serine 338 (S338).

-

Downstream signaling: Phosphorylation of RAF1 at S338 is a crucial step in its activation, leading to the subsequent phosphorylation and activation of MEK1/2 and ERK1/2, which in turn drive cell proliferation.

Inhibition of Neutrophil Activation via a cAMP-Dependent Pathway

In contrast to its role in cancer cell proliferation, this compound exhibits an inhibitory effect on neutrophil activation. This action is antagonistic to that of PAF and is mediated through a distinct signaling pathway that does not involve the PAF receptor.

The key steps in this inhibitory pathway are:

-

Receptor-independent action: this compound's inhibitory effect is not blocked by PAF receptor antagonists, nor is it absent in neutrophils from PAF receptor knockout mice, indicating a PAF receptor-independent mechanism.

-

Adenylyl Cyclase activation: this compound is proposed to activate adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The specific receptor or mechanism for this activation is yet to be fully elucidated but may involve a Gs-coupled G-protein coupled receptor (GPCR).

-

cAMP elevation: The activation of adenylyl cyclase leads to an increase in intracellular cAMP levels.

-

PKA activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Inhibition of NADPH Oxidase: PKA activation leads to the inhibition of NADPH oxidase, the enzyme complex responsible for the production of superoxide (B77818) anions, a key component of the neutrophil oxidative burst. This results in a reduction of fMLF-induced superoxide production.

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative data available on the effects of this compound in various cellular assays.

Table 1: Effects of this compound on Neutrophil Function

| Parameter | Cell Type | Agonist | This compound Concentration | Observed Effect | Reference |

| Superoxide Production | Human Neutrophils | fMLF (1 µM) | 1 µM | 57% reduction | |

| Superoxide Production | Human Neutrophils | fMLF | 10 nM - 1 µM | Dose-dependent inhibition | |

| Intracellular cAMP | Human Neutrophils | - | 1 µM | Significant increase |

Table 2: Effects of this compound on Cancer Cell Signaling and Proliferation

| Parameter | Cell Line | Condition | This compound Concentration | Observed Effect | Reference |

| MEK & ERK Phosphorylation | HMCB (NRAS-Q61K) | PLA2G7 knockdown | Increasing concentrations | Reversal of decreased phosphorylation | |

| RAF1 (S338) Phosphorylation | HMCB (NRAS-Q61K) | PLA2G7 knockdown | Increasing concentrations | Reversal of decreased phosphorylation | |

| PAK2 Autophosphorylation | Recombinant PAK2 | In vitro kinase assay | Increasing concentrations | Enhanced autophosphorylation | |

| Cell Proliferation | HMCB (NRAS-Q61K) | - | Not specified | Promotes proliferation |

Table 3: Endogenous Concentrations of Lyso-PAF

| Sample Type | Condition | Lyso-PAF Concentration | Reference |

| Human Neutrophils | Unstimulated | ~300 pg/10^6 cells | |

| Human Neutrophils | Stimulated (A23187) | 2-3 fold increase | |

| HMCB Cells (NRAS-Q61K) | Control | ~30 µM | |

| HMCB Cells (NRAS-Q61K) | PLA2G7 knockdown | ~4 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro PAK2 Kinase Assay

This protocol is adapted from studies investigating the effect of Lyso-PAF on PAK2 activity.

Objective: To determine the effect of this compound on the auto- and trans-kinase activity of PAK2.

Materials:

-

Recombinant human PAK2 (GST-tagged or His-tagged)

-

Recombinant human RAF1 (as a substrate for trans-kinase activity)

-

This compound (and PAF C-18 as a control)

-

Kinase Buffer (50 mM HEPES [pH 7.4], 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT)

-

ATP solution (500 µM in Kinase Buffer)

-

SDS-PAGE loading buffer

-

Antibodies: anti-p-PAK2 (T402), anti-PAK2, anti-p-RAF1 (S338), anti-RAF1

-

Western blot equipment and reagents

Procedure:

For Autokinase Activity:

-

Prepare a reaction mixture containing 1.5 µg of recombinant PAK2 in Kinase Buffer.

-

Add varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) to the reaction mixture.

-

Initiate the reaction by adding ATP to a final concentration of 500 µM.

-

Incubate the reaction at 30°C for 2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the phosphorylation of PAK2 at Threonine 402 by Western blotting.

For Trans-kinase Activity:

-

Prepare a reaction mixture containing 500 ng of recombinant PAK2 and recombinant RAF1 as a substrate in Kinase Buffer.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding ATP to a final concentration of 500 µM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the phosphorylation of RAF1 at Serine 338 by Western blotting.

Neutrophil Superoxide Production Assay (Luminol-based Chemiluminescence)

This protocol is based on methods used to measure the effect of Lyso-PAF on neutrophil oxidative burst.

Objective: To quantify the production of superoxide anions by neutrophils in response to a stimulus, and the modulatory effect of this compound.

Materials:

-

Isolated human neutrophils

-

Hank's Balanced Salt Solution (HBSS)

-

fMLF (N-Formylmethionyl-leucyl-phenylalanine)

-

This compound

-

Luminometer

Procedure:

-

Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.

-

Resuspend neutrophils in HBSS at a concentration of 5 x 10⁵ cells/0.5 mL.

-

Pre-incubate the neutrophil suspension with 10 µM luminol for 10 minutes at 37°C.

-

Add this compound (e.g., 1 µM) or vehicle control and incubate for 5 minutes at 37°C.

-

Place the samples in a luminometer.

-

Stimulate the neutrophils by adding fMLF (e.g., 1 µM).

-

Immediately measure the chemiluminescence in counts per minute (c.p.m) over a period of 30 minutes at 37°C.

-

Quantify the results by calculating the area under the curve (AUC) and express as a percentage of the fMLF-only control.

Intracellular cAMP Measurement (Competitive ELISA)

This protocol is adapted from methods to measure changes in intracellular cAMP levels in response to Lyso-PAF.

Objective: To quantify the intracellular concentration of cAMP in neutrophils following treatment with this compound.

Materials:

-

Isolated human neutrophils

-

This compound

-

IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

-

0.1 M HCl

-

cAMP Competitive ELISA kit

-

Plate reader

Procedure:

-

Isolate human neutrophils and resuspend them in a suitable buffer.

-

Pre-incubate the cells with IBMX for a specified time to prevent cAMP degradation.

-

Treat the neutrophils with this compound (e.g., 1 µM) or vehicle control for 5 minutes.

-

Lyse the cells by adding 0.1 M HCl and incubating for 10 minutes at room temperature.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the intracellular cAMP.

-

Perform the cAMP competitive ELISA on the supernatant according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader and calculate the cAMP concentration based on the standard curve.

Cell Proliferation Assay (MTS Assay)

This protocol is a general method for assessing cell proliferation, as used in studies of Lyso-PAF's effect on cancer cells.

Objective: To determine the effect of modulating the this compound pathway on the proliferation of melanoma cells.

Materials:

-

Melanoma cell lines (e.g., HMCB with NRAS-Q61K mutation)

-

6-well plates

-

Cell culture medium

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)

-

Automated cell counter or hemocytometer

Procedure:

-

Seed 4-8 x 10⁴ cells per well in a 6-well plate and allow them to adhere overnight.

-

If studying the effect of pathway inhibition, treat the cells with appropriate inhibitors.

-

At specified time points (e.g., daily for 5 days), trypsinize and count the cells using an automated cell counter or hemocytometer.

-

Alternatively, for a colorimetric endpoint, seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well).

-

After treatment, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Concluding Remarks

The accumulating evidence strongly suggests that this compound is not merely an inert metabolite but a bioactive lipid with distinct signaling capabilities. Its dichotomous role, promoting proliferation in cancer cells while inhibiting inflammation in neutrophils, highlights the context-dependent nature of lipid signaling. The intracellular RAS-RAF1 pathway and the extracellular/membrane-level cAMP-inhibitory pathway represent two key areas of this compound's influence. Further research is warranted to fully elucidate the receptors and upstream activation mechanisms of the cAMP pathway and to explore the therapeutic potential of targeting the PLA2G7-Lyso-PAF-PAK2 axis in RAS-driven cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted signaling roles of this compound.

References

The Enzymatic Conversion of PAF to Lyso-PAF C-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of Platelet-Activating Factor (PAF) to its inactive metabolite, 1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-18). This process is a critical regulatory mechanism in inflammatory and signaling pathways, primarily mediated by the enzyme family of PAF acetylhydrolases (PAF-AH). Understanding the kinetics, experimental methodologies, and cellular implications of this conversion is paramount for researchers in inflammation, cardiovascular disease, and drug development.

Core Concepts: PAF, Lyso-PAF, and the Role of PAF Acetylhydrolase

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its bioactivity is tightly regulated, and one of the primary inactivation pathways is the hydrolysis of the acetyl group at the sn-2 position of the glycerol (B35011) backbone, a reaction catalyzed by PAF acetylhydrolases (PAF-AH).[2][3] This conversion results in the formation of Lyso-PAF, which has long been considered a biologically inactive precursor and metabolite of PAF.[2][4]

The enzymatic conversion is as follows:

PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) + H₂O → Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine) + Acetate

Specifically for the C-18 variant, the reaction is:

PAF C-18 + H₂O → this compound + Acetate

PAF-AHs are a unique family of calcium-independent phospholipases A2 (PLA2) that exhibit high specificity for substrates with short acyl chains at the sn-2 position, such as PAF. There are several isoforms of PAF-AH, including the plasma form (Lp-PLA2 or PLA2G7) and intracellular forms (e.g., PAF-AH II). The plasma form, which is primarily associated with lipoproteins, is the focus of many studies due to its role in systemic inflammation and cardiovascular diseases.

While traditionally viewed as an inactivation step, recent research has suggested that Lyso-PAF may have intracellular signaling functions, contributing to pathways such as RAF1 activation. This adds a new layer of complexity to the biological significance of the PAF to Lyso-PAF conversion.

Quantitative Data on Enzymatic Conversion

The efficiency of the enzymatic conversion of PAF to Lyso-PAF is influenced by several factors, including substrate concentration, enzyme concentration, temperature, and pH. The following tables summarize key quantitative data derived from experimental studies.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| Substrate Concentration (for saturation) | ≥ 50 µM | Human Plasma | 37°C, 30 min incubation | |

| Standard Substrate Concentration | 80 µM [³H-acetyl]PAF | Human Plasma | 37°C, 30 min incubation | |

| Optimal Temperature | 37°C | Human Plasma | - | |

| Linearity with Enzyme Amount | Up to at least 10 µg | Human Plasma | 80 µM [³H-acetyl]PAF, 37°C, 30 min | |

| Linearity with Time | Up to at least 120 min | Human Plasma | 80 µM [³H-acetyl]PAF, 37°C |

Table 1: Key Parameters for Radiometric PAF-AH Activity Assay

| Parameter | Value | Assay Type | Reference |

| Inter-assay Coefficient of Variation | 10% | Colorimetric | |

| Intra-assay Coefficient of Variation | 3.5% | Colorimetric | |

| Detection Range | 0.02 to 0.2 µmol/min/ml | Colorimetric |

Table 2: Performance Characteristics of a Commercial Colorimetric PAF-AH Assay Kit

Experimental Protocols

Accurate measurement of PAF-AH activity is crucial for studying the conversion of PAF to Lyso-PAF. Below are detailed methodologies for two common types of assays.

Radiometric Assay for PAF-AH Activity

This protocol is a standard method for the direct measurement of PAF hydrolysis.

Materials:

-

[³H-acetyl]PAF

-

Unlabeled PAF

-

Plasma or serum samples

-

HEPES buffer or PBS, pH 7.2

-

1.5 ml polypropylene (B1209903) microcentrifuge tubes

-

Water bath at 37°C

-

Scintillation counter and vials

-

Organic solvent (e.g., chloroform/methanol)

-

Nitrogen gas stream

-

Sonicator

Procedure:

-

Substrate Preparation:

-

Mix unlabeled PAF with [³H-acetyl]PAF to achieve the desired specific activity and a final concentration of 0.1 mM.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Resuspend the lipid film in buffer and sonicate to create a uniform suspension.

-

-

Sample Preparation:

-

Thaw plasma or serum samples in a cold-water bath.

-

Prepare a 100-fold dilution of the plasma/serum in HEPES buffer or PBS, pH 7.2.

-

-

Enzymatic Reaction:

-

In a 1.5 ml microcentrifuge tube on ice, mix 10 µl of the diluted sample with 40 µl of the 0.1 mM [³H-acetyl]PAF substrate solution.

-

Incubate the mixture for 30 minutes at 37°C in a water bath.

-

-

Extraction and Measurement:

-

Stop the reaction by adding an organic solvent (e.g., a Bligh-Dyer extraction).

-

Separate the aqueous and organic phases. The released [³H]acetate will be in the aqueous phase, while the unreacted [³H-acetyl]PAF will be in the organic phase.

-

Measure the radioactivity of an aliquot of the aqueous phase using a scintillation counter.

-

-

Calculation:

-

Calculate the amount of product generated based on the specific activity of the [³H-acetyl]PAF and the measured radioactivity. The enzymatic activity is typically expressed as nmol of PAF hydrolyzed per minute per ml of plasma (nmol/min/ml).

-

Colorimetric Assay for PAF-AH Activity (using a commercial kit)

This method utilizes a synthetic substrate, 2-thio PAF, which releases a thiol group upon hydrolysis by PAF-AH. The free thiol reacts with DTNB (Ellman's reagent) to produce a colored product that can be measured spectrophotometrically.

Materials (typically provided in a kit):

-

PAF-AH Assay Buffer

-

2-thio PAF (substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

PAF-AH enzyme (as a positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and reconstitute the substrate and DTNB according to the kit's instructions.

-

-

Sample and Control Preparation:

-

Add samples (e.g., plasma, serum, cell lysates) to the wells of a 96-well plate. For unknown samples, it is recommended to test several dilutions.

-

Prepare a positive control well using the provided PAF-AH enzyme and a no-enzyme control well.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the 2-thio PAF substrate solution to all wells.

-

Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

Development and Measurement:

-

Add the DTNB solution to each well to stop the reaction and develop the color.

-

Read the absorbance at 405-414 nm using a microplate reader.

-

-

Calculation:

-

Calculate the PAF-AH activity based on the change in absorbance over time and the extinction coefficient of the colored product, as detailed in the kit's manual.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the enzymatic conversion of PAF to Lyso-PAF.

Caption: Enzymatic conversion of PAF C-18 to this compound by PAF Acetylhydrolase.

Caption: Overview of PAF synthesis, signaling, and inactivation pathways.

Caption: Experimental workflow for the colorimetric PAF-AH activity assay.

Conclusion

The enzymatic conversion of PAF to this compound by PAF acetylhydrolase is a fundamental process in regulating lipid signaling and inflammation. This guide provides the core knowledge, quantitative data, and detailed experimental protocols necessary for researchers to accurately study this conversion. The emerging roles of Lyso-PAF in intracellular signaling underscore the continued importance of investigating this pathway. A thorough understanding of the methodologies and underlying biology is essential for the development of novel therapeutics targeting PAF-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Lyso-PAF C18 in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyso-platelet-activating factor (Lyso-PAF) C18, a key intermediate in the biosynthesis and metabolism of the potent inflammatory mediator platelet-activating factor (PAF), presents a complex and dichotomous profile in the context of inflammation. Historically viewed as an inactive precursor and metabolite, emerging evidence reveals that Lyso-PAF C18 possesses intrinsic biological activities that are often contrary to those of PAF. This technical guide provides an in-depth exploration of the multifaceted functions of Lyso-PAF C18 in inflammatory responses, detailing its anti-inflammatory and pro-inflammatory roles, underlying signaling pathways, and quantitative effects. Furthermore, this guide offers detailed experimental protocols for key assays used to investigate the bioactivity of Lyso-PAF C18, intended to equip researchers and drug development professionals with the necessary knowledge to advance our understanding of this enigmatic lipid mediator.

Introduction: The Dual Identity of Lyso-PAF C18

Lyso-PAF C18, or 1-O-octadecyl-sn-glycero-3-phosphocholine, occupies a central position in the metabolic cycle of PAF. It is generated from membrane phospholipids (B1166683) by the action of phospholipase A2 and is subsequently acetylated to form the pro-inflammatory lipid, PAF.[1] Conversely, the deacetylation of PAF by the enzyme PAF acetylhydrolase (PAF-AH) yields Lyso-PAF C18, a process critical for the termination of PAF's potent inflammatory signaling.[2][3]

While initially considered biologically inert, a growing body of research has unveiled a more complex role for Lyso-PAF C18 in inflammation. This guide will dissect the evidence supporting its anti-inflammatory properties, address the controversy surrounding its reported pro-inflammatory effects, and explore its unique actions on specific immune cells.

The Anti-Inflammatory Facet of Lyso-PAF C18

Contrary to the pro-inflammatory cascade initiated by PAF, Lyso-PAF C18 has been demonstrated to exert anti-inflammatory effects, primarily through a signaling pathway independent of the PAF receptor.

Inhibition of Neutrophil and Platelet Activation

Seminal studies have revealed that Lyso-PAF C18 can actively suppress key inflammatory functions of neutrophils and platelets.[4] Specifically, it inhibits superoxide (B77818) production in neutrophils and aggregation in platelets, both of which are hallmark responses in acute inflammation.[4] This inhibitory action directly opposes the priming and activating effects of PAF on these cells.

The cAMP-PKA Signaling Pathway

The anti-inflammatory effects of Lyso-PAF C18 are mediated by the activation of the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase A (PKA) signaling pathway. Lyso-PAF C18 stimulates the production of intracellular cAMP, which in turn activates PKA. Activated PKA then phosphorylates downstream targets that lead to the inhibition of inflammatory responses. This signaling cascade is a crucial counter-regulatory mechanism to the potent pro-inflammatory actions of PAF.

Caption: Anti-inflammatory signaling pathway of Lyso-PAF C18.

The Pro-Inflammatory Controversy: A Question of Purity

Despite evidence for its anti-inflammatory properties, some studies have reported pro-inflammatory effects of Lyso-PAF C18. However, these findings have been challenged by research highlighting the potential for contamination of commercial Lyso-PAF preparations with PAF or PAF-like molecules.

Subsequent studies demonstrated that when Lyso-PAF C18 is purified to remove these contaminants, its pro-inflammatory activity is abolished. This suggests that the intrinsic activity of pure Lyso-PAF C18 is not pro-inflammatory and that caution must be exercised in interpreting data from studies using unpurified reagents.

A Unique Role in Eosinophil Degranulation

Lyso-PAF C18, along with PAF, has been shown to induce the degranulation of eosinophils, a key event in allergic inflammation and parasitic infections. Significantly, this effect is independent of the classical PAF receptor, suggesting the existence of a novel receptor or a non-receptor-mediated mechanism for these lipids on eosinophils. This distinct activity highlights the cell-type specific and context-dependent functions of Lyso-PAF C18.

References

- 1. researchgate.net [researchgate.net]

- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Endogenous Levels of Lyso-PAF C18

This technical guide provides a comprehensive overview of 1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18), a bioactive lipid molecule. Tailored for researchers, scientists, and drug development professionals, this document delves into its natural origins, endogenous concentrations in various biological systems, detailed analytical methodologies for its quantification, and its role in cellular signaling.

Introduction to Lyso-PAF C18

Lyso-PAF C18 is an ether lysophospholipid, structurally characterized by an 18-carbon alkyl chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position of the glycerol (B35011) backbone. It is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation and other physiological processes. While initially considered an inactive precursor or degradation product of PAF, recent evidence has unveiled its intrinsic biological activities, particularly in intracellular signaling pathways.

Natural Sources and Biosynthesis of Lyso-PAF C18

Lyso-PAF C18 is not a dietary lipid but is endogenously synthesized in various cells and tissues. Its production is intricately linked to the metabolism of ether phospholipids (B1166683) and PAF. There are two primary pathways for the formation of Lyso-PAF C18:

-

The Remodeling Pathway: This is the major route for Lyso-PAF C18 synthesis. It involves the hydrolysis of the acyl group at the sn-2 position of 1-O-octadecyl-2-acyl-sn-glycero-3-phosphocholine by a CoA-independent transacylase.[1]

-

PAF Degradation: Lyso-PAF C18 is also formed by the deacetylation of PAF C18 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) by the enzyme PAF acetylhydrolase (PAF-AH).[1]

Leukocytes, including macrophages, T cells, and mast cells, are significant sources of the enzymes involved in Lyso-PAF metabolism.

Below is a diagram illustrating the biosynthesis and metabolism of Lyso-PAF C18.

Endogenous Levels of Lyso-PAF C18

The concentration of Lyso-PAF C18 varies significantly across different biological matrices and physiological or pathological states. Its quantification is challenging due to its low abundance and the presence of structurally similar lipids. The following table summarizes the reported endogenous levels of Lyso-PAF C18 in various human samples.

| Biological Matrix | Species | Condition | Concentration | Reference(s) |

| Plasma | Human | Normal (Adolescent) | ~100 ng/mL | [2] |

| Human | Normal (Male, 40-65 years) | 102 - 253 ng/mL | [1] | |

| Human | Normal (Female, 40-65 years) | 74 - 174 ng/mL | [1] | |

| Human | Severely Ill Patients | 33 ± 15 ng/mL | ||

| Neutrophils | Human | Basal | ~300 pg/10⁶ cells | |

| Human | Stimulated (Calcium Ionophore A23187) | 2-3 fold increase over basal | ||

| Nasal Polyps | Human | Chronic Rhinosinusitis with Asthma | Higher than in patients without asthma | |

| Brain and Liver | Human, Mouse, Cat | Niemann-Pick Disease Type C1 | Significantly elevated |

Experimental Protocols for Quantification

The accurate quantification of Lyso-PAF C18 necessitates robust extraction methods and sensitive analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

Lipid Extraction from Biological Samples

4.1.1. Methanol (B129727) Precipitation for Plasma/Serum

This is a simple and rapid method suitable for high-throughput analysis.

-

To 2 µL of plasma or serum in a microcentrifuge tube, add 1 mL of ice-cold methanol containing a deuterated internal standard (e.g., Lyso-PAF C18-d4).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at room temperature.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4.1.2. Liquid-Liquid Extraction (Folch Method) for Tissues and Cells

This method provides a more comprehensive lipid extraction.

-

Homogenize the tissue or cell pellet in a 2:1 (v/v) chloroform:methanol solution. Use a volume 20 times that of the sample weight (e.g., 20 mL for 1 g of tissue).

-

Add the internal standard to the solvent mixture before homogenization.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

The following diagram outlines the general workflow for Lyso-PAF C18 quantification.

LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50 °C.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lyso-PAF C18: Precursor ion (m/z) 510.4 → Product ion (m/z) 184.1 (Phosphocholine headgroup).

-

Lyso-PAF C18-d4 (Internal Standard): Precursor ion (m/z) 514.4 → Product ion (m/z) 184.1.

-

-

Optimization: Parameters such as collision energy and cone voltage should be optimized for maximum sensitivity for each specific instrument.

-

Signaling Pathways of Lyso-PAF C18

Contrary to its initial classification as an inactive metabolite, intracellular Lyso-PAF C18 has been identified as a crucial signaling molecule, particularly in the context of cancer cell proliferation. It plays a key role in the RAS-RAF1 signaling pathway.

Lyso-PAF C18 directly binds to the catalytic domain of p21-activated kinase 2 (PAK2), leading to its activation. Activated PAK2 then phosphorylates RAF1 at Serine 338, a critical step in the activation of the RAF-MEK-ERK cascade, which promotes cell proliferation. This signaling function is independent of the classical PAF receptor.

The diagram below illustrates the signaling pathway involving Lyso-PAF C18.

Conclusion

Lyso-PAF C18 has emerged from being considered an inert metabolite to a recognized bioactive lipid with specific intracellular signaling functions. This guide provides a foundational understanding of its natural sources, endogenous levels, and analytical methodologies, which are critical for researchers investigating its role in health and disease. The elucidation of its involvement in the RAS-RAF1 pathway opens new avenues for therapeutic intervention in cancer and other proliferative disorders. Further research is warranted to expand our knowledge of the full spectrum of its biological functions and to establish its utility as a clinical biomarker.

References

Lyso-PAF C18's Interaction with Lipid Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between Lyso-Platelet-Activating Factor C18 (Lyso-PAF C18) and lipid membranes. It delves into the biophysical consequences of this interaction, detailing effects on membrane structure and order. Furthermore, this guide elucidates the recently discovered role of intracellular Lyso-PAF C18 as a signaling molecule, particularly its involvement in the RAS-RAF1 pathway. Detailed experimental protocols for studying such lipid-membrane interactions are provided, alongside structured data tables and visual diagrams of signaling pathways and experimental workflows to facilitate understanding and future research in this area.

Introduction

Lyso-Platelet-Activating Factor (Lyso-PAF) is a lysophospholipid that serves as both a precursor and an inactive metabolite of the potent inflammatory mediator, Platelet-Activating Factor (PAF).[1][2] Lyso-PAF is generated through the action of phospholipase A2 (PLA2) on membrane phospholipids (B1166683) or by the hydrolysis of PAF by PAF acetylhydrolase (PAF-AH).[1][2] While traditionally considered biologically inactive, recent evidence has unveiled a crucial role for intracellular Lyso-PAF as a signaling molecule.[3] This guide explores the dual facets of Lyso-PAF C18: its biophysical interactions with the lipid bilayer and its function in intracellular signal transduction.

Molecular Structure of Lyso-PAF C18

-

Systematic Name: 1-O-octadecyl-sn-glycero-3-phosphocholine

-

Molecular Formula: C₂₆H₅₆NO₆P

-

Molecular Weight: 509.7 g/mol

Biophysical Interactions with Lipid Membranes

The amphipathic nature of Lyso-PAF C18, possessing a polar headgroup and a long C18 alkyl chain, dictates its interaction with and insertion into lipid membranes. These interactions can modulate the physical properties of the bilayer.

Effects on Membrane Order and Phase Behavior

Studies utilizing various biophysical techniques have provided insights into how Lyso-PAF C18 perturbs the organization of lipid bilayers.

-

Disordering Effect in Phosphatidylcholine Membranes: Differential Scanning Calorimetry (DSC) studies on dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that Lyso-PAF C18 induces a slight decrease in the main phase transition temperature (Tm). This suggests that the incorporation of Lyso-PAF C18 disrupts the ordered packing of the phospholipid acyl chains, leading to a more disordered, or fluid, membrane state.

-

Ordering Effect in the Presence of Cholesterol: In contrast, in phosphatidylcholine membranes containing cholesterol, Lyso-PAF C18 has been observed to impart order. Electron Spin Resonance (ESR) studies have indicated the formation of stoichiometric complexes between Lyso-PAF and cholesterol. This interaction likely mitigates the disordering effect of Lyso-PAF alone and promotes a more ordered membrane environment.

-

Acyl Chain Order Parameters: Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to probe the effect of Lyso-PAF on the order of lipid acyl chains. These studies have revealed that while PAF can significantly disorient phosphatidylcholine bilayers at high molar ratios, Lyso-PAF induces only slight changes in the acyl chain order parameters.

-

Membrane Insertion: Small-angle X-ray diffraction experiments suggest that Lyso-PAF C18 inserts into the lipid bilayer with its octadecyl chain oriented parallel to the acyl chains of the surrounding phospholipids.

Quantitative Data on Membrane Interaction

While qualitative and semi-quantitative data are available, specific quantitative values for the interaction of Lyso-PAF C18 with lipid membranes are not extensively reported in the currently available literature. The following table summarizes the observed effects and highlights the areas where more quantitative research is needed.

| Parameter | Lipid System | Method | Observation | Quantitative Data |

| Main Phase Transition Temp. (Tm) | DPPC | DSC | Slight decrease | ΔTc = 0.3 to 1.4 °C |

| Pre-transition Temperature | DPPC | DSC | Substantial decrease | ΔTc = 0.8 to 4.5 °C |

| Membrane Order | PC Membranes | DSC | Disorder | Data not available |

| Membrane Order | PC/Cholesterol | DSC | Order | Data not available |

| Acyl Chain Order Parameter | Phosphatidylcholine | ESR/NMR | Slight change | Data not available |

| Binding Affinity (Kd) | Various | ITC | Not Reported | Data not available |

| Membrane Fluidity (Anisotropy) | Various | Fluorescence | Not Reported | Data not available |

Intracellular Signaling Role of Lyso-PAF C18

Recent groundbreaking research has illuminated an unexpected intracellular signaling function for Lyso-PAF, moving beyond its classical role as an inactive metabolite.

The PLA2G7-Lyso-PAF-PAK2-RAF1 Signaling Pathway

Intracellular Lyso-PAF, generated by Phospholipase A2, Group VII (PLA2G7), has been identified as a key element in the RAS-RAF1 signaling cascade. This pathway is crucial for cell proliferation and is often dysregulated in cancer.

The key steps in this pathway are:

-

Generation of Lyso-PAF: Intracellular PLA2G7 hydrolyzes PAF to produce Lyso-PAF.

-

Activation of PAK2: Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2), enhancing its kinase activity.

-

Phosphorylation of RAF1: Activated PAK2 then phosphorylates RAF1 at Serine 338.

-

Activation of MEK-ERK Pathway: Phosphorylation of RAF1 contributes to its activation, leading to the downstream activation of the MEK-ERK signaling cascade, which promotes cell proliferation.

This newly discovered pathway highlights Lyso-PAF as a critical signaling lipid, challenging the long-held view of its biological inertness.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 3. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Lyso-PAF C-18 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic fate of 1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-18), a key lysophospholipid involved in cellular signaling and inflammatory processes. This document details the enzymatic pathways governing its conversion, the analytical methodologies for its quantification, and its known signaling activities independent of the Platelet-Activating Factor (PAF) receptor. While extensive in vitro data has elucidated the primary metabolic routes of this compound, a complete in vivo pharmacokinetic profile, including comprehensive absorption, distribution, metabolism, and excretion (ADME) data, remains an area for further investigation. This guide summarizes the current understanding to support ongoing research and drug development efforts targeting lysophospholipid metabolism.

Introduction

This compound, a species of lysophosphatidylcholine (B164491) with an ether linkage at the sn-1 position, serves as both a precursor and a degradation product of the potent inflammatory mediator, Platelet-Activating Factor (PAF). Its metabolic processing is tightly regulated and plays a crucial role in maintaining cellular homeostasis and modulating inflammatory responses. Understanding the in vivo fate of this compound is critical for elucidating its physiological and pathological roles and for the development of therapeutic agents that target PAF-related pathways. This guide synthesizes the available scientific literature on the metabolism, quantification, and signaling of this compound.

Metabolic Pathways of this compound

The metabolism of this compound in vivo is primarily characterized by two competing enzymatic pathways: acetylation to form PAF C-18 and acylation to form 1-O-octadecyl-2-acyl-sn-glycero-3-phosphocholine (a stable membrane phospholipid).

Acetylation to Platelet-Activating Factor (PAF) C-18

The conversion of this compound to the biologically active PAF C-18 is catalyzed by acetyl-CoA:lyso-PAF acetyltransferases (LPCATs). Two key enzymes have been identified in this "remodeling pathway" of PAF biosynthesis:

-

LPCAT1: This enzyme is constitutively expressed, with its highest levels found in the lungs.

-

LPCAT2: This isoform is inducible and is predominantly expressed in inflammatory cells such as macrophages.

The acetylation of this compound is a critical step in the rapid production of PAF during inflammatory responses.

Acylation to 1-O-octadecyl-2-acyl-sn-glycero-3-phosphocholine

This compound can be acylated with a long-chain fatty acid at the sn-2 position to form a stable ether-linked phosphatidylcholine. This reaction is part of the Lands cycle and serves to incorporate Lyso-PAF into cellular membranes, effectively removing it from the pool available for PAF synthesis. This process is catalyzed by various acyl-CoA:lysophospholipid acyltransferases.

Quantitative Data on this compound

Comprehensive in vivo pharmacokinetic data detailing the absorption, distribution, metabolism, and excretion of exogenously administered this compound is limited in the available literature. However, studies on endogenous levels in various biological samples provide some quantitative insights.

Table 1: Endogenous Levels of Lyso-PAF in Human and Rabbit Biological Samples

| Biological Sample | Species | Condition | Lyso-PAF Concentration | Citation |

| Neutrophils | Human | Unstimulated | ~300 pg/10^6 cells | [1] |

| Neutrophils | Human | Stimulated (Calcium Ionophore A23187) | 2-3 fold increase | [1] |

| Leukocytes | Rabbit | Unstimulated | 3.76 pmol/10^6 cells | [2] |

| Leukocytes | Rabbit | Stimulated (Calcium Ionophore A23187) | 1.7-fold increase | [2] |

| Plasma | Human (Male, 40-65 years) | Normal | 102 - 253 ng/mL | [3] |

| Plasma | Human (Female) | Normal | 74 - 174 ng/mL | |

| Plasma | Human | Severe Systemic Illness | 33 ± 15 ng/mL |

Note: The data presented are for total Lyso-PAF and may not be specific to the C-18 isoform unless specified.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of Lyso-PAF molecular species.

Protocol:

-

Internal Standard Addition: Add a known amount of deuterated Lyso-PAF internal standard to the biological sample.

-

Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.

-

Purification: Purify the Lyso-PAF fraction from the total lipid extract using silicic acid chromatography followed by thin-layer chromatography (TLC).

-

Hydrolysis: Cleave the phosphocholine (B91661) headgroup from Lyso-PAF to yield the corresponding 1-O-octadecyl-glycerol. This can be achieved using phospholipase C or hydrofluoric acid.

-

Derivatization: Convert the resulting ether monoglyceride to a volatile derivative suitable for GC analysis. A common method is condensation with acetone (B3395972) to form the 1-O-alkyl-2,3-isopropylidene glycerol (B35011) derivative.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS in the selected ion monitoring (SIM) mode, monitoring for the characteristic fragments of both the endogenous this compound derivative and the deuterated internal standard.

-

Quantification: Construct a standard curve using known amounts of this compound and the internal standard to calculate the concentration in the original sample.

In Vitro Lyso-PAF Acylation Assay

This assay measures the activity of acyltransferases that convert Lyso-PAF to 1-alkyl-2-acyl-GPC.

Protocol:

-

Enzyme Source Preparation: Prepare microsomes or cell lysates from tissues or cells of interest (e.g., human neutrophils) as the source of acyltransferase activity.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, dithiothreitol, and the enzyme preparation.

-

Substrate Addition: Add the substrates, this compound and a radiolabeled acyl-CoA (e.g., [14C]arachidonoyl-CoA), to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture and extract the lipids.

-

Lipid Separation: Separate the lipid products, specifically the radiolabeled 1-O-octadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine, from the unreacted substrates using thin-layer chromatography (TLC).

-

Quantification: Scrape the spot corresponding to the acylated product from the TLC plate and quantify the radioactivity using liquid scintillation counting to determine the enzyme activity.

In Vitro RAF1 Kinase Activity Assay

This protocol is designed to assess the activation of RAF1 by Lyso-PAF.

Protocol:

-

Cell Treatment: Treat the cells of interest (e.g., melanoma cell lines) with this compound for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Immunoprecipitation of RAF1: Immunoprecipitate RAF1 from the cell lysates using a specific anti-RAF1 antibody conjugated to protein A/G beads.

-

Kinase Reaction: Resuspend the immunoprecipitated RAF1 in a kinase buffer containing ATP and a recombinant, inactive form of its downstream substrate, MEK1.

-

Incubation: Incubate the reaction mixture at 30°C to allow RAF1 to phosphorylate MEK1.

-

Western Blot Analysis: Stop the reaction and analyze the reaction mixture by SDS-PAGE and Western blotting.

-

Detection: Probe the Western blot with an antibody specific for MEK1 phosphorylated at Ser217/221, which are the sites phosphorylated by active RAF1. The intensity of the phosphorylated MEK1 band is indicative of RAF1 activity.

Signaling Pathways of this compound

While traditionally viewed as a biologically inactive precursor to PAF, recent evidence suggests that this compound can elicit cellular responses through PAF receptor-independent mechanisms.

Activation of the RAF1-MEK-ERK Signaling Cascade

Lyso-PAF has been shown to contribute to the activation of RAF1, a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. This activation appears to be independent of the canonical PAF receptor.

Visualization of Metabolic Pathways and Experimental Workflows

Metabolic Fate of this compound

Caption: Major metabolic pathways of this compound in vivo.

Experimental Workflow for this compound Quantification

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The in vivo metabolic fate of this compound is a dynamic process involving its conversion to the pro-inflammatory mediator PAF or its incorporation into cellular membranes via acylation. While the key enzymatic players and their in vitro kinetics are well-characterized, a comprehensive understanding of the whole-body pharmacokinetics of this compound is still emerging. The recent discovery of its PAF receptor-independent signaling activities, such as the activation of the RAF1 pathway, highlights the multifaceted role of this lysophospholipid. Further in vivo studies employing stable isotope-labeled this compound are warranted to fully delineate its absorption, distribution, metabolism, and excretion, which will be invaluable for the development of novel therapeutics targeting inflammatory and proliferative diseases.

References

- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Lyso-PAF C-18 in Neutrophil Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-Platelet-Activating Factor C-18 (Lyso-PAF C-18) is a bioactive lipid molecule that has emerged as a significant modulator of neutrophil function. Contrary to its initial consideration as an inactive precursor to the potent inflammatory mediator Platelet-Activating Factor (PAF), recent studies have revealed that this compound possesses distinct biological activities, often opposing those of PAF.[1][2] Specifically, this compound has been identified as an inhibitor of key neutrophil activation processes, such as the respiratory burst, without stimulating others like calcium mobilization.[1][3] This positions this compound as a molecule of interest for research into the resolution of inflammation and for the development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for utilizing this compound in a range of common neutrophil activation assays, including the assessment of NADPH oxidase activity, degranulation, chemotaxis, and calcium mobilization. The provided methodologies and data will aid researchers in effectively investigating the immunomodulatory effects of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on various neutrophil functions as reported in the literature.

Table 1: Inhibition of Agonist-Induced Superoxide (B77818) Production by this compound

| Agonist | This compound Concentration | Percent Inhibition of Superoxide Production | Reference |

| fMLP (1 µM) | 1 µM | 57% | [1] |

| fMLP | 10 nM - 1 µM | Dose-dependent inhibition | |

| C5a (100 nM) | 1 µM | Inhibition observed |

Table 2: Effect of this compound on Intracellular Signaling in Neutrophils

| Parameter | This compound Concentration | Observation | Reference |

| Intracellular cAMP | 1 µM | Significant increase | |

| Intracellular Calcium ([Ca²⁺]i) | 1 µM | No mobilization |

Experimental Protocols

Neutrophil Isolation

A common prerequisite for the following assays is the isolation of highly pure and viable neutrophils from whole blood.

Protocol:

-

Draw whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Perform dextran (B179266) sedimentation to separate erythrocytes.

-

Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge to separate mononuclear cells from the granulocyte/erythrocyte pellet.

-

Lyse the remaining red blood cells in the pellet using a hypotonic solution.

-

Wash the resulting neutrophil pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend at the desired concentration for subsequent assays.

-

Assess cell viability and purity using trypan blue exclusion and flow cytometry, respectively.

NADPH Oxidase Activity (Superoxide Production) Assay

This assay measures the production of superoxide (O₂⁻), a key component of the neutrophil respiratory burst, which is indicative of NADPH oxidase activation. This compound has been shown to inhibit agonist-induced superoxide production.

Protocol:

-

Isolate human neutrophils and resuspend them in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the neutrophil suspension with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control for 5-15 minutes at 37°C.

-

Add a chemiluminescent probe (e.g., luminol (B1675438) or isoluminol) to the cell suspension.

-

Stimulate the neutrophils with a known agonist, such as N-formylmethionyl-leucyl-phenylalanine (fMLP, final concentration 1 µM) or complement component 5a (C5a, final concentration 100 nM).

-

Immediately measure the chemiluminescence over time using a luminometer.

-

Calculate the rate of superoxide production or the total production over a specific time course.

-

Compare the results from this compound-treated cells to the vehicle-treated controls to determine the inhibitory effect.

Degranulation (Elastase Release) Assay

Neutrophil degranulation involves the release of enzymes, such as elastase, from their granules. This assay assesses the effect of this compound on this process.

Protocol:

-

Isolate neutrophils and resuspend them in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle for 15 minutes at 37°C. It is also recommended to prime the cells with cytochalasin B (5 µg/mL) for 5 minutes to enhance the degranulation response to soluble stimuli.

-

Stimulate the neutrophils with an agonist like fMLP (1 µM) or C5a (100 nM) for 15-30 minutes at 37°C.

-

Pellet the cells by centrifugation and collect the supernatant.

-

Measure the elastase activity in the supernatant using a specific chromogenic or fluorogenic substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Quantify the amount of released elastase by comparing to a standard curve of purified human neutrophil elastase.

Chemotaxis Assay

This assay evaluates the directed migration of neutrophils towards a chemical gradient. The effect of this compound on neutrophil chemotaxis can be assessed either by its own potential to act as a chemoattractant or by its ability to modulate migration towards other known chemoattractants.

Protocol:

-

Isolate neutrophils and resuspend them in a serum-free migration medium at 1 x 10⁶ cells/mL.

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pores).

-

To test for direct chemotactic activity, place different concentrations of this compound in the lower wells of the chamber.

-

To test for modulation of chemotaxis, place a known chemoattractant (e.g., fMLP, 10 nM) in the lower wells, and pre-incubate the neutrophils with various concentrations of this compound before adding them to the upper wells.

-

Add the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and measure the fluorescence of the migrated cells.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

A rise in intracellular calcium is a critical early event in neutrophil activation. This compound has been shown not to induce calcium mobilization.

Protocol:

-

Isolate neutrophils and resuspend them in a calcium-containing buffer at 1-2 x 10⁶ cells/mL.

-

Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), by incubating for 30-45 minutes at 37°C.

-

Wash the cells to remove extracellular dye and resuspend them in the calcium-containing buffer.

-

Place the cell suspension in a fluorometer cuvette with constant stirring.

-

Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Add this compound (e.g., 1 µM) and record any changes in the fluorescence ratio.

-

As a positive control, subsequently add a known agonist like PAF (100 nM) or fMLP (1 µM) to confirm that the cells are responsive.

-

To test for inhibitory effects, pre-incubate the Fura-2-loaded cells with this compound for a few minutes before adding the agonist.

Intracellular cAMP Measurement Assay

The inhibitory effects of this compound on neutrophil activation are mediated through an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Protocol:

-

Isolate neutrophils and resuspend them in HBSS at a concentration of 5 x 10⁶ cells/mL.

-

Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX, 100 µM), for 10 minutes at 37°C to prevent cAMP degradation.

-

Treat the neutrophils with various concentrations of this compound (e.g., 100 nM to 10 µM) or a vehicle control for 5-10 minutes.

-

Terminate the reaction by adding a lysis buffer or by flash-freezing the cell pellets.

-

Measure the intracellular cAMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Mandatory Visualizations

Caption: Workflow for assessing the effects of this compound on neutrophil activation.

Caption: Proposed signaling pathway for this compound-mediated inhibition of neutrophil activation.

References

- 1. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of superoxide anion and elastase release by C18 unsaturated fatty acids in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lyso-PAF C-18 in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-Platelet-Activating Factor (Lyso-PAF) is the inactive precursor and metabolite of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of inflammatory processes and platelet activation.[1][2] While traditionally considered biologically inactive, recent studies have indicated that Lyso-PAF may possess its own distinct biological activities, often opposing those of PAF.[1] Specifically, in the context of platelet biology, Lyso-PAF has been shown to inhibit platelet aggregation induced by other agonists, such as thrombin.[1]